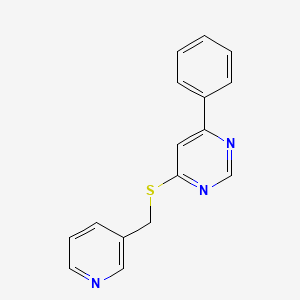![molecular formula C17H15IN2O2S B2487856 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 864925-36-0](/img/structure/B2487856.png)
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, compounds with similar structural motifs have been synthesized through the condensation of amino-thiazole with benzoyl chlorides or by employing palladium-catalyzed cross-coupling reactions with iodobenzenes. These methods highlight the versatility of thiazole and benzamide derivatives as building blocks in organic synthesis, allowing for the creation of complex molecules with specific properties and activities (Zhu et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide" is critical in determining their chemical reactivity and interaction with biological targets. Studies have employed various analytical techniques such as X-ray diffraction, NMR, and DFT calculations to elucidate the molecular structure, confirming the presence of key functional groups and their arrangement. These structural analyses provide insights into the compound's potential reactivity and interaction mechanisms (Karabulut et al., 2014).
Chemical Reactions and Properties
Compounds containing thiazole, benzamide, and iodobenzene units participate in various chemical reactions, including coupling reactions facilitated by palladium catalysis, which are essential for modifying the structural framework and introducing new functional groups. The presence of the iodobenzene moiety, in particular, allows for further functionalization through cross-coupling reactions, expanding the compound's chemical versatility (Xu et al., 2018).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. The presence of methoxy and thiazole groups can affect the molecule's solubility, melting point, and stability, which are crucial for its application in different fields. Analytical techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study these properties, providing essential information for the compound's handling and application.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are directly related to the compound's molecular structure. The electronegativity of the iodine atom, the electron-donating effect of the methoxy group, and the heterocyclic nature of the thiazole ring contribute to the compound's chemical behavior. Studies on similar molecules have shown activities ranging from antimicrobial to anticancer, highlighting the potential of these compounds in medicinal chemistry (Lu et al., 2009).
Scientific Research Applications
Antibacterial and Antifungal Properties
- A study by Desai, Rajpara, & Joshi (2013) demonstrated that thiazole derivatives show promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus. This suggests potential therapeutic interventions for treating bacterial and fungal infections.
- Another research by Vinusha et al. (2015) found that imino-4-methoxyphenol thiazole derived Schiff bases exhibited moderate antimicrobial activity, indicating their potential as antimicrobial agents.
Anticonvulsant Agents
- The work of Ugale et al. (2012) highlighted the anticonvulsant properties of quinazolino-benzothiazoles, showing significant activity against seizures in experimental models, suggesting a potential role in treating epilepsy.
Cancer Research and Photodynamic Therapy
- A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of thiazole derivatives in photodynamic therapy for cancer treatment, indicating their potential as Type II photosensitizers.
Herbicidal Activity
- Research by Araniti et al. (2014) found that certain thiazole derivatives possess strong phytotoxic effects, suggesting their use as synthetic herbicides.
Imaging in Breast Cancer
- The study by John et al. (1999) and Caveliers et al. (2002) demonstrated the potential of benzamide derivatives in imaging breast cancer, suggesting their application in diagnostics.
Antimicrobial and Antifungal Agents
- The work by Shah et al. (2016) and Haroun et al. (2016) further supports the antimicrobial and antifungal applications of thiazole derivatives.
Future Directions
The future research directions could involve exploring the potential biological activity of this compound, given that similar compounds have shown promising results . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties in more detail.
properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2S/c1-3-20-15-13(22-2)9-6-10-14(15)23-17(20)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIJMTNDULBARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)







![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)